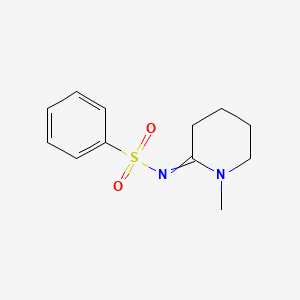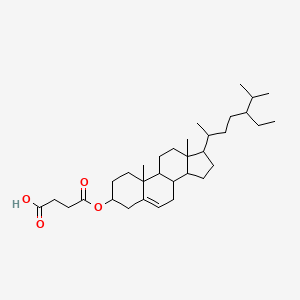
beta-Sitosterol hydrogen succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Sitosterol hydrogen succinate: is a derivative of beta-sitosterol, a phytosterol commonly found in plants. Beta-sitosterol is structurally similar to cholesterol and is known for its cholesterol-lowering properties. The hydrogen succinate derivative is synthesized to enhance the solubility and bioavailability of beta-sitosterol, making it more effective for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosterol hydrogen succinate typically involves the esterification of beta-sitosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-sitosterol hydrogen succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-sitosterol succinate oxide.
Reduction: Reduction reactions can convert it back to beta-sitosterol.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Beta-sitosterol succinate oxide.
Reduction: Beta-sitosterol.
Substitution: Various beta-sitosterol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-sitosterol hydrogen succinate is used as a precursor in the synthesis of other bioactive compounds. It is also used in the study of sterol metabolism and its effects on cell membranes.
Biology: In biological research, this compound is used to study its effects on cholesterol metabolism and its potential as a therapeutic agent for hypercholesterolemia.
Medicine: this compound has been investigated for its potential in treating conditions such as benign prostatic hyperplasia, hypercholesterolemia, and inflammation. It is also being studied for its anticancer properties.
Industry: In the food industry, this compound is used as a functional ingredient in cholesterol-lowering products. It is also used in the formulation of dietary supplements and nutraceuticals.
Wirkmechanismus
Beta-sitosterol hydrogen succinate exerts its effects by competing with cholesterol for absorption in the intestines, thereby reducing the overall absorption of cholesterol. It also promotes the excretion of cholesterol from the body. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism, and modulates pathways related to lipid homeostasis and inflammation.
Vergleich Mit ähnlichen Verbindungen
Campesterol: Another phytosterol with cholesterol-lowering properties.
Stigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.
Ergosterol: A sterol found in fungi with similar structural properties.
Uniqueness: Beta-sitosterol hydrogen succinate is unique due to its enhanced solubility and bioavailability compared to other phytosterols. This makes it more effective in therapeutic applications and as a functional ingredient in various products.
Eigenschaften
CAS-Nummer |
81125-67-9 |
|---|---|
Molekularformel |
C33H54O4 |
Molekulargewicht |
514.8 g/mol |
IUPAC-Name |
4-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H54O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h10,21-23,25-29H,7-9,11-20H2,1-6H3,(H,34,35) |
InChI-Schlüssel |
QTSGGWZGUWTEOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


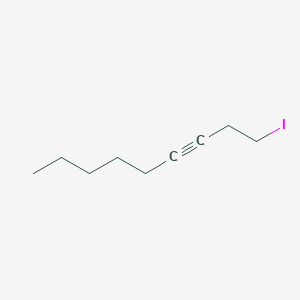

![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
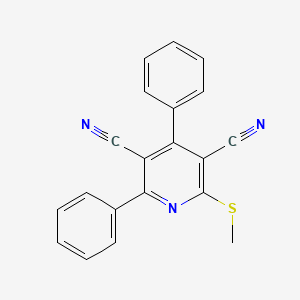
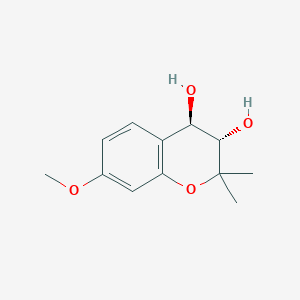
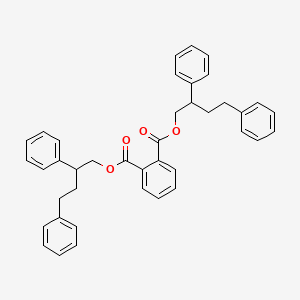
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
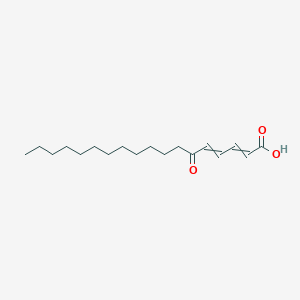
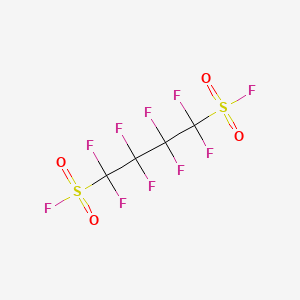
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)

